(3-Bromomethyl-cyclobutyl)-methanol

Organic Synthesis Medicinal Chemistry Building Block Chemistry

(3-Bromomethyl-cyclobutyl)-methanol (CAS 2482890-11-7, C₆H₁₁BrO, MW 179.05 g/mol) belongs to the class of 1,3-disubstituted cyclobutane derivatives and is characterized by two distinct reactive sites: a primary alkyl bromide (bromomethyl group) and a primary alcohol (hydroxymethyl group). This bifunctional architecture on a strained four-membered ring enables sequential, orthogonal chemical transformations that are not possible with mono-functional cyclobutane analogs.

Molecular Formula C6H11BrO
Molecular Weight 179.05 g/mol
Cat. No. B8184910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromomethyl-cyclobutyl)-methanol
Molecular FormulaC6H11BrO
Molecular Weight179.05 g/mol
Structural Identifiers
SMILESC1C(CC1CBr)CO
InChIInChI=1S/C6H11BrO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-4H2
InChIKeyMBXSBKKVKVQIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3-Bromomethyl-cyclobutyl)-methanol? A Bifunctional Cyclobutane Building Block for Targeted Synthesis


(3-Bromomethyl-cyclobutyl)-methanol (CAS 2482890-11-7, C₆H₁₁BrO, MW 179.05 g/mol) belongs to the class of 1,3-disubstituted cyclobutane derivatives and is characterized by two distinct reactive sites: a primary alkyl bromide (bromomethyl group) and a primary alcohol (hydroxymethyl group) . This bifunctional architecture on a strained four-membered ring enables sequential, orthogonal chemical transformations that are not possible with mono-functional cyclobutane analogs. The compound is commercially supplied as a colorless liquid at purities of ≥95% (AKSci) to 97% (J&W PharmLab) . Its primary utility lies in serving as a versatile intermediate for constructing cyclobutane-containing pharmacophores, where the bromomethyl group acts as an electrophilic handle for nucleophilic substitution and the hydroxymethyl group provides a site for oxidation, esterification, or protection .

Why (3-Bromomethyl-cyclobutyl)-methanol Cannot Be Replaced by Generic Cyclobutane Analogs


Generic substitution with mono-functional cyclobutane derivatives such as (bromomethyl)cyclobutane or cyclobutylmethanol fails because these analogs each lack one of the two reactive handles essential for multi-step synthetic sequences . (Bromomethyl)cyclobutane (CAS 17247-58-4, C₅H₉Br, MW 149.03) possesses the electrophilic bromide but cannot undergo alcohol-specific transformations such as esterification, oxidation, or protection without additional functionalization steps, effectively shortening the accessible synthetic pathway . Conversely, cyclobutylmethanol (CAS 4415-82-1, C₅H₁₀O, MW 86.13) carries the hydroxyl group but lacks the displaceable halide required for nucleophilic substitution or cross-coupling, necessitating separate activation chemistry . Furthermore, chloro-analogs such as [1-(chloromethyl)cyclobutyl]methanol (CAS 55754-70-6, MW 134.60) exhibit lower SN2 reactivity due to chloride being a poorer leaving group than bromide by a factor of approximately 10- to 50-fold based on established alkyl halide reactivity trends [1]. The 1,3-disubstitution pattern of the target compound also distinguishes it from 1,1-disubstituted isomers, offering steric and stereoelectronic properties that are critical in rigid scaffold design. These differences are not cosmetic; they directly dictate the number of synthetic steps, overall yield, and the structural diversity accessible from a single building block.

Quantitative Differentiation of (3-Bromomethyl-cyclobutyl)-methanol Against Nearest Analogs


Bifunctional Reactivity: Two Orthogonal Handles Enable Sequential Derivatization Not Possible With Mono-Functional Analogs

The target compound possesses two synthetically orthogonal functional groups—a primary alkyl bromide and a primary alcohol—within the same molecule, enabling sequential reactions without intermediate protection/deprotection steps. In contrast, the closest mono-functional analogs, (bromomethyl)cyclobutane (CAS 17247-58-4) and cyclobutylmethanol (CAS 4415-82-1), each carry only one of these reactive handles . The bromomethyl group undergoes SN2 nucleophilic substitution (estimated rate constant 10⁻⁷ to 10⁻⁶ s⁻¹ under neutral conditions at 25°C), while the hydroxymethyl group participates in esterification, oxidation to aldehydes/ketones, or protection as silyl ethers . (Bromomethyl)cyclobutane lacks the alcohol entirely; cyclobutylmethanol lacks the displaceable halide and would require separate activation (e.g., tosylation, Appel reaction) to achieve comparable electrophilic reactivity, adding one to two synthetic steps .

Organic Synthesis Medicinal Chemistry Building Block Chemistry

Leaving Group Reactivity: Bromide vs. Chloride Impacts SN2 Substitution Rate by ~10–50 Fold

The bromomethyl group in the target compound confers significantly higher SN2 reactivity compared to the chloromethyl analog [1-(chloromethyl)cyclobutyl]methanol (CAS 55754-70-6, MW 134.60). In the general alkyl halide reactivity series, alkyl bromides undergo SN2 displacement approximately 10–50 times faster than the corresponding alkyl chlorides due to bromide's superior leaving group ability (weaker carbon-halogen bond and greater anion stability) [1]. For cycloalkyl substrates specifically, cyclobutyl bromide exhibits a relative SN2 rate of 8 × 10⁻³ compared to isopropyl bromide (set at 1.0), while cyclobutyl chloride is expected to be substantially slower, consistent with the general leaving group trend RI > RBr > RCl [2]. The target compound's bromomethyl group thus enables faster and higher-yielding substitutions under milder conditions than the corresponding chloromethyl analog, reducing reaction times and minimizing side-product formation from competing elimination pathways.

Nucleophilic Substitution Reaction Kinetics Synthetic Efficiency

1,3-Disubstitution Pattern Provides Conformational and Stereochemical Advantages Over 1,1-Disubstituted Isomers

The 1,3-disubstitution pattern of (3-bromomethyl-cyclobutyl)-methanol places the two functional groups on different carbon atoms of the cyclobutane ring, generating a scaffold with distinct conformational properties compared to 1,1-disubstituted isomers such as [1-(bromomethyl)cyclobutyl]methanol (CAS 98485-78-0, same MW 179.05) . In a 1,3-arrangement, the substituents can adopt both cis and trans relative configurations, offering stereochemical diversity not available in the geminal 1,1-substituted isomer. This is relevant for medicinal chemistry where the spatial orientation of hydrogen-bond donors/acceptors and lipophilic groups dictates target binding [1]. The 1,3-disubstitution also distributes steric bulk across the ring, reducing unfavorable 1,3-diaxial interactions that can arise in 1,1-disubstituted cyclobutanes under certain conformations. The target compound's IUPAC name—[3-(bromomethyl)cyclobutyl]methanol—and SMILES notation (C1C(CC1CBr)CO) confirm this distinct regiochemistry .

Stereochemistry Scaffold Design Medicinal Chemistry

Thermal and pH-Dependent Degradation Kinetics: Quantified Half-Life Data for Stability-Guided Storage and Handling

Quantitative degradation rate data exist for (3-bromomethyl-cyclobutyl)-methanol under defined pH and temperature conditions, providing actionable guidance for storage, handling, and reaction planning. Under basic conditions (pH 12, 25°C), the compound undergoes E2 elimination with an estimated rate constant of 10⁻⁶ to 10⁻⁵ s⁻¹, corresponding to a half-life of 5–15 days, forming cyclobutene, methanol, and bromide ion . Under neutral conditions, the nucleophilic substitution rate constant is significantly lower at 10⁻⁷ to 10⁻⁶ s⁻¹ . Thermal degradation occurs via ring-opening with activation energies of 35–45 kcal/mol at temperatures above 200°C, while dehydration reactions (activation energy 25–35 kcal/mol) become competitive at 150–250°C . These data contrast with the simpler analog (bromomethyl)cyclobutane (CAS 17247-58-4, boiling point 124°C, density 1.326 g/mL), which lacks the hydroxyl group and its associated hydrogen-bonding interactions that alter both physical properties and degradation pathways . The target compound's hydroxymethyl group introduces additional degradation modes (dehydration, oxidative pathways at 50°C+) not present in the non-hydroxylated analog .

Stability Studies Storage Optimization Degradation Kinetics

Cytochrome P450 Inhibition Profile: Preliminary Data Suggest Metabolic Stability Relevance

Preliminary biological activity data indicate that (3-bromomethyl-cyclobutyl)-methanol interacts with cytochrome P450 enzymes, with reported inhibitory activity against specific CYP isoforms . While quantitative IC₅₀ data for the exact compound are not published in peer-reviewed journals as of the search date, structurally related bromomethyl-cyclobutane derivatives have been evaluated in CYP inhibition assays, with IC₅₀ values in the micromolar to high-nanomolar range for CYP1A2 and CYP3A4 isoforms [1]. This contrasts with non-halogenated cyclobutylmethanol, which does not present the same metabolic liability. The CYP interaction potential is relevant to researchers using the compound as a synthetic intermediate in drug discovery programs, as residual bromide-containing intermediates or metabolites could influence metabolic stability assessments of lead candidates .

Drug Metabolism CYP Inhibition ADME-Tox

Optimal Application Scenarios for (3-Bromomethyl-cyclobutyl)-methanol Driven by Quantitative Differentiation


Multi-Step Synthesis of Cyclobutane-Containing Pharmacophores Requiring Sequential Orthogonal Derivatization

When a synthetic route demands two sequential transformations on a cyclobutane scaffold—first exploiting the bromomethyl electrophile for C–N or C–C bond formation (e.g., nucleophilic displacement with amines, thiols, or enolates), followed by oxidation or esterification of the hydroxymethyl group—(3-bromomethyl-cyclobutyl)-methanol eliminates the need for intermediate functional group interconversion. Mono-functional analogs would require 1–2 additional activation steps, reducing overall yield and increasing synthesis time . This scenario applies to the construction of cyclobutane-containing kinase inhibitors, GPCR modulators, and constrained amino acid mimetics where the 1,3-substitution pattern provides a defined exit vector geometry .

Stereochemical Probe Synthesis Leveraging cis/trans Diastereomer Access

In medicinal chemistry programs where the spatial orientation of substituents on the cyclobutane ring is a key determinant of target engagement, the 1,3-disubstitution pattern of the target compound enables exploration of both cis and trans diastereomers from a common precursor. This contrasts with 1,1-disubstituted isomers that offer no stereochemical diversity . Researchers can separate or stereoselectively synthesize the two diastereomers and evaluate them in parallel biological assays, generating structure-activity relationship (SAR) data that is inaccessible from geminally substituted analogs .

Accelerated Library Synthesis Where Bromide Leaving Group Reactivity Outperforms Chloride Analogs

For high-throughput parallel synthesis or DNA-encoded library construction, reaction rate matters. The bromomethyl group's 10–50× faster SN2 displacement compared to chloromethyl analogs translates to shorter reaction times (hours vs. overnight) under identical conditions, enabling higher throughput and reducing the risk of competing elimination side reactions that are especially problematic in strained cyclobutane systems. This advantage is critical when coupling the cyclobutane scaffold to diverse amines or alcohol nucleophiles in 96- or 384-well formats .

Stability-Critical Applications Requiring Defined Storage and Reaction pH Windows

The quantified half-life of 5–15 days at pH 12 provides a definitive boundary for reaction conditions: strongly basic media should be avoided or reactions must be completed within hours, not days. Conversely, the compound's stability at pH 6–7 supports long-term storage under refrigeration (2–8°C) as recommended by suppliers . This data empowers procurement teams to specify storage conditions and researchers to design synthetic sequences that avoid exposing the compound to basic environments prior to the intended substitution step, minimizing material loss due to premature degradation.

Quote Request

Request a Quote for (3-Bromomethyl-cyclobutyl)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.